molecular formula C16H13ClN2OS B2593604 4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313662-22-5

4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2593604
CAS No.: 313662-22-5
M. Wt: 316.8
InChI Key: IIMOAGKODQGILR-UHFFFAOYSA-N
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Description

4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound based on the benzothiazole scaffold, a structure of high interest in medicinal chemistry due to its diverse biological activities. Benzothiazole derivatives have demonstrated significant potential in scientific research, particularly as agents in oncology and immunology studies . These compounds are frequently investigated for their distinctive structures and broad spectrum of pharmacological effects . Research on analogous benzothiazole compounds has shown that they can exhibit potent anti-tumor properties by inhibiting cancer cell proliferation and inducing apoptosis . Furthermore, the benzothiazole core is a key pharmacophore in molecules studied for their anti-inflammatory effects, often through the modulation of key inflammatory cytokines such as IL-6 and TNF-α . The specific substitution pattern on the benzothiazole ring and the benzamide group in this compound is designed to explore structure-activity relationships, potentially leading to enhanced biological activity and selectivity . The molecular framework suggests it may act as a valuable building block in organic synthesis for creating more complex molecules or as a candidate for high-throughput screening in drug discovery campaigns . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMOAGKODQGILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chloro-2-aminobenzenethiol with substituted aldehydes in the presence of a catalyst such as sodium metabisulfite (Na2S2O5) . The reaction conditions often include refluxing the mixture in a suitable solvent for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Structural and Functional Insights

  • In contrast, the 3,5-dimethoxy substituent in the compound from increases polarity, affecting chromatographic retention . The 4-cyano group in introduces strong electron-withdrawing effects, which may alter binding interactions compared to chloro-substituted analogs .
  • Heterocyclic Core Variations: Benzothiazole vs. Imidazopyridine (DS2): DS2’s imidazopyridine core confers distinct receptor-binding properties, as evidenced by its activity on GABA receptors in the presence of neurosteroids . Thiazole vs.
  • Biological Activity: Antimicrobial Potential: Pd(II) and Pt(II) complexes of carbamothioylbenzamides () show efficacy against bacteria and fungi, suggesting similar applications for the target compound if metal-coordinated . Receptor Modulation: DS2’s GABA receptor interaction highlights the role of heterocyclic diversity in CNS-targeted compounds .

Biological Activity

4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This class is well-known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound—particularly the presence of a chloro group and methyl substitutions—enhance its potential for various pharmacological applications.

Structural Characteristics

The molecular formula of this compound is C13H12ClN3SC_{13}H_{12}ClN_{3}S, with a molecular weight of approximately 285.77 g/mol. The compound features a benzothiazole ring system which contributes to its biological activity due to the presence of both sulfur and nitrogen atoms.

Biological Activities

Benzothiazole derivatives have been extensively studied for their biological activities. The following table summarizes the key biological activities associated with this compound and related compounds:

Biological Activity Description
Anticancer Exhibits significant inhibition of cancer cell proliferation in various human cancer cell lines (A431, A549, H1299) through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Reduces levels of inflammatory cytokines (IL-6, TNF-α), indicating potential use in inflammatory diseases .
Antimicrobial Demonstrates activity against a range of pathogens, suggesting utility in treating infections .
Neuroprotective Shows promise in protecting neuronal cells from damage, potentially useful in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Signaling Pathways : The compound has been shown to inhibit critical signaling pathways involved in cancer cell survival, specifically the AKT and ERK pathways .
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through intrinsic pathways, leading to programmed cell death.
  • Modulation of Cytokine Production : By reducing the production of pro-inflammatory cytokines, it may help mitigate chronic inflammation associated with various diseases .

Case Studies

Several studies have evaluated the biological activity of benzothiazole derivatives similar to this compound:

  • A study reported that a related benzothiazole compound significantly inhibited tumor growth in vivo and reduced inflammatory markers in animal models .
  • Another investigation highlighted the compound's ability to enhance neuroprotection in models of oxidative stress-induced neuronal injury .

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, and what key reaction conditions influence yield?

The synthesis typically involves coupling 4-chlorobenzoyl chloride with 2-amino-4,6-dimethylbenzothiazole under basic conditions. A common method includes refluxing in aprotic solvents (e.g., pyridine or DMF) with catalytic acetic acid to facilitate amide bond formation . Reaction monitoring via TLC and purification by column chromatography or recrystallization (e.g., from methanol) are critical for isolating high-purity products. Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • FT-IR : Confirms amide C=O (~1650–1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) stretches .
  • NMR : ¹H NMR identifies methyl groups (δ 2.4–2.6 ppm for CH₃ on benzothiazole) and aromatic protons; ¹³C NMR resolves carbonyl (δ ~165 ppm) and quaternary carbons .
  • X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H···N interactions), and packing motifs. SHELX software is widely used for refinement .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs demonstrate activity against enzymes like pyruvate-ferredoxin oxidoreductase (PFOR) in anaerobic organisms, suggesting potential antimicrobial applications . The benzothiazole moiety may also interact with cancer-related targets (e.g., kinases or DNA repair pathways), though in vivo validation is pending .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

Single-crystal X-ray diffraction provides definitive evidence for the amide tautomer (vs. imidic acid form) and confirms substituent positions on the benzothiazole ring. For example, intermolecular hydrogen bonds (N–H···N) stabilize centrosymmetric dimers, as seen in related benzothiazole derivatives . SHELXL refinement parameters (e.g., R-factors < 0.05) ensure high confidence in bond lengths and angles .

Q. What computational methods are suitable for predicting this compound’s reactivity or binding affinity?

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Screen against protein targets (e.g., PFOR or kinases) using software like AutoDock Vina. Focus on π-π stacking between the benzothiazole ring and aromatic residues (e.g., Phe/Tyr) .

Q. How do reaction conditions influence the regioselectivity of benzothiazole functionalization?

Substituent positioning (e.g., 4,6-dimethyl groups) directs electrophilic substitution to the 5-position. For example, nitration or sulfonation under controlled acidity avoids ring-opening side reactions. Kinetic vs. thermodynamic control in refluxing HNO₃/H₂SO₄ can shift product ratios .

Q. What strategies mitigate contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent DMSO%). Normalize data using positive controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal assays (e.g., SPR for binding affinity). Cross-reference with structural analogs to isolate substituent-specific effects .

Q. How does photostability impact experimental design for in vitro studies?

The benzothiazole core undergoes [2+2] cycloaddition under UV light (365 nm), forming dimers with ~15% quantum yield. Protect solutions from light using amber glassware, and confirm compound integrity via HPLC pre/post assay .

Methodological Considerations

Q. What challenges arise in refining crystal structures of halogenated benzothiazole derivatives?

Heavy atoms (e.g., Cl) cause absorption artifacts, requiring multi-scan corrections (SADABS). Disorder in methyl or chloro groups is addressed using PART instructions in SHELXL. High-resolution data (<1 Å) improve electron density maps for accurate modeling .

Q. How can synthetic byproducts be identified and minimized?

Common byproducts include hydrolyzed benzothiazole (from acidic conditions) or disubstituted amides. LC-MS or GC-MS monitors reaction progress, while optimizing protecting groups (e.g., Boc for amines) suppresses side reactions .

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